molecular formula C37H67NO13 B194052 N-Desmethyl Clarithromycin CAS No. 101666-68-6

N-Desmethyl Clarithromycin

Katalognummer B194052
CAS-Nummer: 101666-68-6
Molekulargewicht: 733.9 g/mol
InChI-Schlüssel: CIJTVUQEURKBDL-RWJQBGPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethyl Clarithromycin is a derivative of Clarithromycin, which is a semisynthetic macrolide antibiotic . It has the molecular formula C37H67NO13 and a molecular weight of 733.93 g/mol . It is extensively metabolized by CYP3A to 14-hydroxyclarithromycin and N-desmethylclarithromycin .


Synthesis Analysis

The synthesis of this compound involves the action of cytochrome P-450 enzymes in liver microsomes . A scalable process for the preparation of substantially pure clarithromycin has been demonstrated, which could potentially be applied to its derivative, this compound .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups such as esters, ketones, secondary amines, hydroxyl groups, secondary alcohols, tertiary alcohols, and ethers . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

This compound is a metabolite of Clarithromycin, which undergoes metabolic reactions under the action of cytochrome P-450 enzymes in liver microsomes . The ratio of 14-hydroxyclarithromycin to clarithromycin decreases with increasing doses, indicating saturation or autoinhibition of CYP3A-mediated metabolism .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 733.93 g/mol . It is a derivative of Clarithromycin, which is acid-stable and has a half-life of 5–7 hours with an oral dose of 500 mg administered every 12 hours .

Wissenschaftliche Forschungsanwendungen

Pharmakokinetik und Arzneimittelstoffwechsel

N-Desmethyl Clarithromycin ist ein primärer Metabolit des Antibiotikums Clarithromycin. Es wird durch die Stoffwechselprozesse der Cytochrom-P450 (CYP3A)-Subfamilie der Leber gebildet . Das Verständnis seiner Pharmakokinetik ist entscheidend für die Vorhersage von Arzneimittelwechselwirkungen, insbesondere mit Medikamenten, die durch CYP3A-Enzyme metabolisiert werden. Dieses Wissen wird in der klinischen Pharmakologie angewendet, um Dosierungsschemata zu optimieren und die therapeutische Wirksamkeit zu verbessern, während gleichzeitig unerwünschte Wirkungen minimiert werden .

Veterinärmedizin

In der Veterinärmedizin wurde this compound in Hühnerlebermikrosomen identifiziert. Die Forschung auf diesem Gebiet konzentriert sich auf die schnelle Screening- und Bestätigungsanalyse von Veterinärarzneimitteln und deren Metaboliten, die für die umfassende Sicherheitsbewertung von tierischen Lebensmitteln von entscheidender Bedeutung sind . Dies trägt zum Bereich der Veterinärpharmakologie und Lebensmittelsicherheit bei.

Biochemische Forschung

Biochemische Studien mit this compound untersuchen seine Struktur und Wechselwirkungen auf molekularer Ebene. Das detaillierte biochemische Profil der Verbindung, einschließlich ihrer Summenformel und Masse, ist in Datenbanken wie ChEBI dokumentiert, was Forschern hilft, Verbindungen mit ähnlichen Strukturen oder Funktionen zu identifizieren .

Klinische Studien

This compound wurde in klinischen Studien referenziert, insbesondere in Studien, die pharmakokinetische Wechselwirkungen untersuchen. Beispielsweise kann seine Produktion durch CYP3A-Hemmung unterdrückt werden, was die Expositionsspiegel sowohl der Ausgangssubstanz als auch des Hauptmetaboliten beeinflusst . Solche Daten sind für klinische Studien unerlässlich, die darauf abzielen, das gesamte Ausmaß der Wirkung eines Arzneimittels und potenzieller Wechselwirkungen zu verstehen.

Therapeutische Anwendungen

Während this compound selbst nicht direkt therapeutisch eingesetzt wird, wird seine Ausgangssubstanz, Clarithromycin, zur Behandlung verschiedener bakterieller Infektionen eingesetzt. Die Forschung zu den Auswirkungen und Wechselwirkungen des Metaboliten trägt zu einem besseren Verständnis der therapeutischen Anwendungen und potenziellen Nebenwirkungen von Clarithromycin bei .

Wirkmechanismus

Target of Action

N-Desmethyl Clarithromycin, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in bacterial protein synthesis. By binding to this subunit, this compound inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process .

Mode of Action

This compound works synergistically with its parent compound, Clarithromycin . It penetrates the bacterial cell wall and reversibly binds to domain V of the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, blocking the translocation of peptides . This interaction disrupts protein synthesis, leading to inhibition of bacterial growth or bacterial death, depending on the organism and drug concentration .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it inhibits the translocation of peptides during translation, disrupting the protein synthesis pathway . This disruption can lead to the death of the bacteria or inhibit their growth .

Pharmacokinetics

The pharmacokinetics of this compound is closely related to that of its parent compound, Clarithromycin. Clarithromycin is extensively metabolized by CYP3A to 14-hydroxyclarithromycin and this compound . It exhibits nonlinear pharmacokinetics, demonstrated by reduced clearance with increasing doses

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth or bacterial death, depending on the organism and drug concentration . In a study involving human cervical cancer HeLa cells, this compound was found to induce apoptosis in these cells . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes. For example, the presence of CYP3A enzymes is necessary for the metabolism of Clarithromycin to this compound

Zukünftige Richtungen

The future directions of N-Desmethyl Clarithromycin research could involve further exploration of its pharmacokinetics and potential therapeutic applications. For instance, Clarithromycin has been noted for its efficacy as an add-on drug for treating multiple myeloma . This could potentially extend to its derivative, this compound.

Biochemische Analyse

Biochemical Properties

N-Desmethyl Clarithromycin interacts with various enzymes and proteins in biochemical reactions. It has been found to induce apoptosis in HeLa cells, a type of human cervical cancer cell .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits HeLa cell growth in a dose- and time-dependent manner . It influences cell function by inducing apoptosis, a process of programmed cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates caspase-3, an enzyme that plays a crucial role in the execution-phase of cell apoptosis . It also induces the degradation of caspase-3 substrates, the inhibitor of ICAD and PARP .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to inhibit HeLa cell growth in a dose- and time-dependent manner

Eigenschaften

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJTVUQEURKBDL-RWJQBGPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454111
Record name N-Desmethyl Clarithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101666-68-6
Record name Erythromycin, N-demethyl-6-O-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101666686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl Clarithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROMYCIN, N-DEMETHYL-6-O-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS14R8NX37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Clarithromycin
Reactant of Route 2
N-Desmethyl Clarithromycin
Reactant of Route 3
N-Desmethyl Clarithromycin
Reactant of Route 4
N-Desmethyl Clarithromycin
Reactant of Route 5
N-Desmethyl Clarithromycin
Reactant of Route 6
N-Desmethyl Clarithromycin

Q & A

Q1: Can you tell me about the identification of N-Desmethyl Clarithromycin as a metabolite and its presence in environmental samples?

A1: this compound is a known metabolite of the antibiotic Clarithromycin. While Clarithromycin itself is often the focus of analysis in environmental samples, a study using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) successfully identified this compound in chicken liver microsomes after incubation with Clarithromycin. [] This highlights the importance of considering metabolites in pharmaceutical analysis, as they can also persist in the environment.

Q2: What analytical techniques are commonly used to detect this compound?

A2: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has proven to be a powerful technique for detecting and identifying this compound in complex matrices like chicken liver microsomes and wastewater. [, ] This approach offers the sensitivity and selectivity needed to distinguish this compound from the parent compound and other metabolites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.